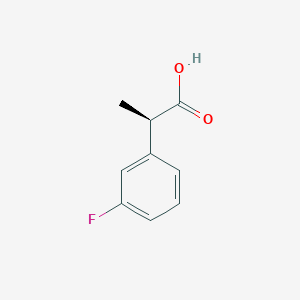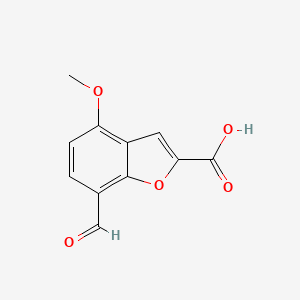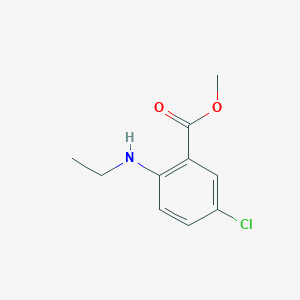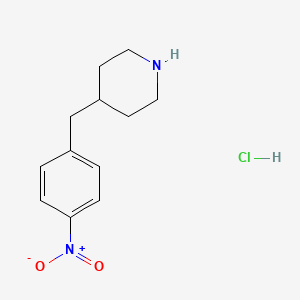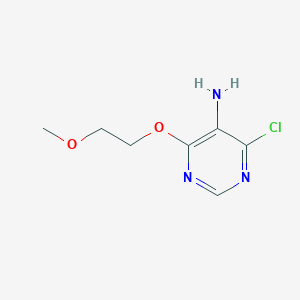
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a methoxyethoxy group at position 6, and an amino group at position 5, making it a highly functionalized and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine.
Substitution Reaction: The chloro group at position 6 is substituted with a methoxyethoxy group using sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature (approximately 20°C) for 2 hours.
Amination: The chloro group at position 5 is then substituted with an amino group using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods would include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The methoxyethoxy group can be oxidized to form sulfone derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form polycyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Condensation: Reagents like aldehydes or ketones under acidic or basic conditions.
Major Products
Substituted Pyrimidines: Formed by nucleophilic substitution.
Sulfone Derivatives: Formed by oxidation.
Polycyclic Systems: Formed by condensation reactions.
Scientific Research Applications
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for the development of drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Agricultural Chemistry: As a potential herbicide or pesticide due to its ability to interfere with biological processes in plants and pests.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- 4-Amino-6-chloro-2-methylthiopyrimidine
Uniqueness
4-Chloro-6-(2-methoxyethoxy)pyrimidin-5-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethoxy group at position 6 and the amino group at position 5 allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
4-chloro-6-(2-methoxyethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O2/c1-12-2-3-13-7-5(9)6(8)10-4-11-7/h4H,2-3,9H2,1H3 |
InChI Key |
XRCQLQXICXENNN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)


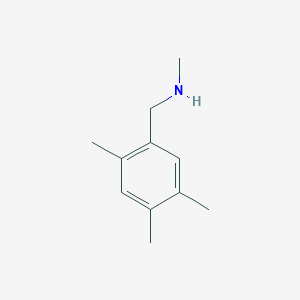
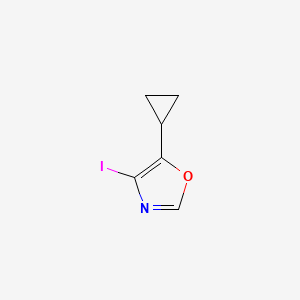

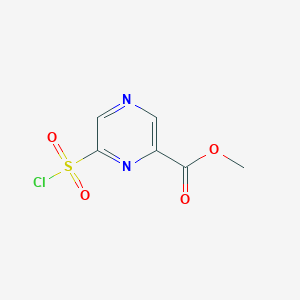
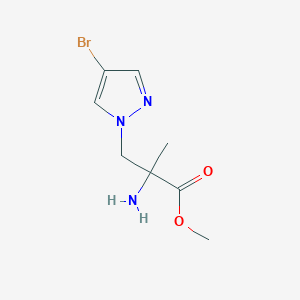
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
